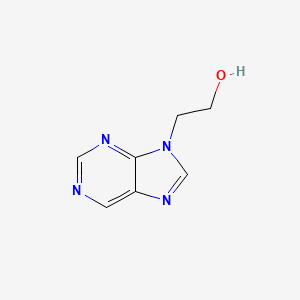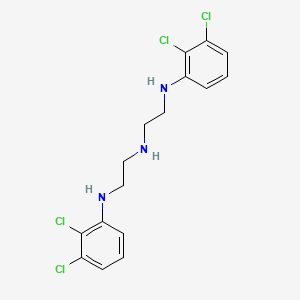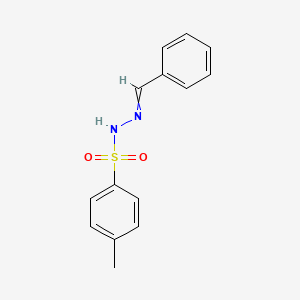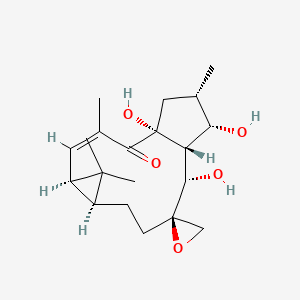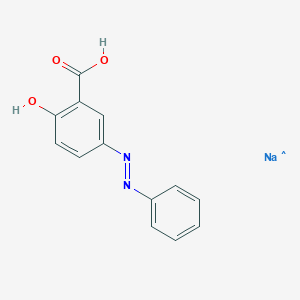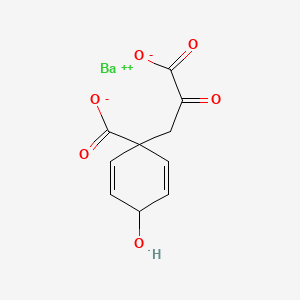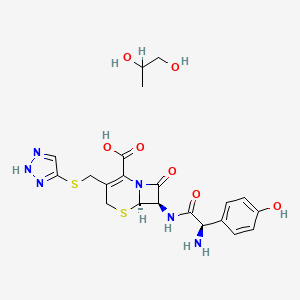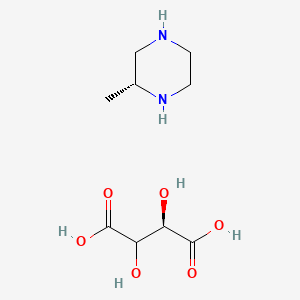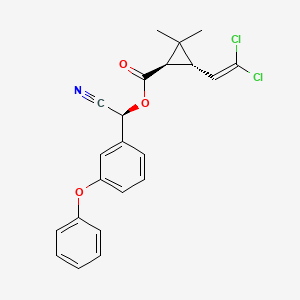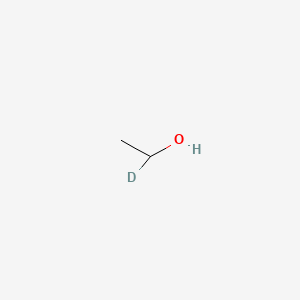
Deuteroethanol
Descripción general
Descripción
Deuterated ethanol, also known as Deuteroethanol or ETHANOL-D, is a form of ethanol (C2H5OH) in which the hydrogen atom (“H”) is replaced with deuterium (heavy hydrogen) isotope (“D”) . It is an uncommon solvent used in NMR spectroscopy .
Synthesis Analysis
Deuterated ethanol can be prepared by reacting tetraethylorthosilicate with deuterium oxide . The preparation methods of deuterides can be classified into two types: direct synthesis with perdeuterated reactants via the routes to the corresponding hydrides and the deuteration of corresponding hydrides .
Molecular Structure Analysis
The molecular formula of Deuteroethanol is C2H5DO . The structure involves the replacement of the hydrogen atom with the deuterium isotope .
Chemical Reactions Analysis
In the body, ethanol is metabolized by a liver enzyme called alcohol dehydrogenase to convert it to acetaldehyde, which is toxic . Placing deuterium on the closest carbon to the OH group in ethanol causes alcohol dehydrogenase to work 4.5 times as slowly as it does on normal ethanol .
Physical And Chemical Properties Analysis
Deuteroethanol has a molecular weight of 47.07 and a density of 0.806 g/mL at 25 °C . It has a melting point of -130 °C and a boiling point of 78 °C .
Aplicaciones Científicas De Investigación
Application in Biochemical Research
Field
Summary of the Application
Deuteroethanol is used in biochemical research to study the effects of alcohol consumption, specifically the metabolic processes involved in ethanol metabolism .
Methods of Application
The body metabolizes ethanol using a liver enzyme called alcohol dehydrogenase to convert it to acetaldehyde, which is toxic. Another enzyme, aldehyde dehydrogenase, converts acetaldehyde to acetate, a relatively harmless molecule . Deuteroethanol is used to slow down the rate of the first step, thereby decreasing the concentration of acetaldehyde present in the body at any given time .
Results or Outcomes
The use of deuteroethanol resulted in alcohol dehydrogenase working 4.5 times as slowly as it does on normal ethanol, a strong kinetic isotope effect . This led to a reduction in the negative effects of alcohol consumption .
Application in Material Science
Field
Summary of the Application
Deuteroethanol is used in the preparation of deuterides, which have been involved in a variety of fields .
Methods of Application
Deuterides can be prepared by the preparation methods of hydrides, but with unique characteristics due to the lack of deuterated raw materials . Their preparation methods can be classified into two types, direct synthesis with perdeuterated reactants via the routes to the corresponding hydrides and the deuteration of corresponding hydrides .
Results or Outcomes
The direct high-temperature deuteration method produces deuterides via the direct chemical reaction between metals and deuterium gas at high temperatures . Most of ionic metal deuterides and metal-type deuterides can be easily prepared by this method at high temperatures and high pressures .
Application in Nanotechnology
Field
Summary of the Application
Deuteroethanol is used in the formation of nanoclusters at low temperatures .
Methods of Application
A deuterated ethanol sample, formed via quick cooling of ethanol–helium mixture down to 1.6 K, had clusters with the size of d ∼ 20–30 nm at liquid helium temperatures .
Results or Outcomes
After warming up to liquid nitrogen temperatures the gel decays into an amorphous white powder .
Application in Medicinal Chemistry
Field
Summary of the Application
Deuteroethanol is used in medicinal chemistry to study the effects of alcohol consumption, specifically the metabolic processes involved in ethanol metabolism .
Methods of Application
The body metabolizes ethanol using a liver enzyme called alcohol dehydrogenase to convert it to acetaldehyde, which is toxic . Deuteroethanol is used to slow down the rate of the first step, thereby decreasing the concentration of acetaldehyde present in the body at any given time .
Results or Outcomes
Application in Deuteride Preparation
Field
Results or Outcomes
Application in Nanocluster Formation
Field
Safety And Hazards
Deuteroethanol, like regular ethanol, can be harmful if ingested, inhaled, or absorbed through the skin . It can cause irritation of the nose and throat, resulting in coughing or irritation of the respiratory system . Ingestion can lead to a series of symptoms including headaches, nausea, vomiting, and a state of intoxication .
Direcciones Futuras
Propiedades
IUPAC Name |
1-deuterioethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQSCWFLJHTTHZ-VMNATFBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
47.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deuteroethanol | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(4-Tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butan-1-ol](/img/structure/B1148225.png)
